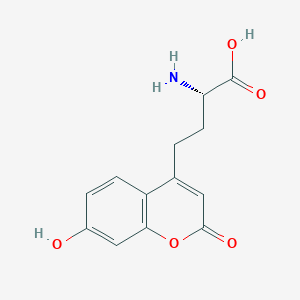

(S)-2-氨基-4-(7-羟基-2-氧代-2H-色满-4-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid” is a derivative of coumarin, which is a heterocyclic compound. Coumarin and its derivatives are known for their wide spectrum of biological activities . They have been used in bioorganic chemistry, molecular recognition, and materials science .

Synthesis Analysis

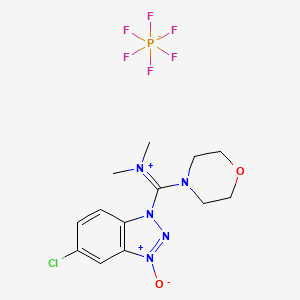

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis

The key intermediate for the synthesis of several series of new compounds such as Schiff’s bases, formic acid N’-[2-(7-hydroxy-2-oxo-2H- chromen-4-yl)acetyl] hydrazide, acetic acid N’-[2-(7-hydroxy-2-oxo-2H- chromen-4-yl)acetyl] hydrazide, and others is prepared from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and 100% hydrazine hydrate .科学研究应用

化学和代谢

所讨论的化合物与在生物系统中具有重要意义的更广泛的化合物类别有关。值得注意的是,蛋氨酸来源(例如 2-羟基-4-(甲硫基)丁酸 (HMTBA) 和 DL-蛋氨酸 (DL-Met))的化学和代谢已得到广泛综述,突出了它们的化学、代谢、营养和统计方面。通过类比,这些化合物表明类似结构化合物在单胃动物中的代谢相关性,包括吸收、酶促转化和利用的差异(Vázquez-Añón et al., 2017)。

药物合成应用

源自生物质的乙酰丙酸 (LEV) 举例说明了此类化合物在药物合成中的用途。LEV 及其衍生物展示了羰基和羧基官能团,在癌症治疗和医用材料应用中显示出潜力。这突出了 (S)-2-氨基-4-(7-羟基-2-氧代-2H-色满-4-基)丁酸由于其结构特征而在合成药物和相关医疗应用中的潜力(Zhang et al., 2021)。

在化妆品和治疗配方中的作用

所讨论的化合物所属的较广泛的羟基酸类别在化妆品和治疗配方中发挥着重要作用。它们的应用范围从治疗光老化、痤疮和色素沉着障碍,展示了理解这些化合物的化学和生物学机制的重要性(Kornhauser et al., 2010)。

生物活性及抗氧化特性

香豆素(包括羟基香豆素)的化学和生物活性表明它们的抗氧化、抗癌和抗菌活性显着。这些特性归因于 2H-色满-2-酮核心结构,表明 (S)-2-氨基-4-(7-羟基-2-氧代-2H-色满-4-基)丁酸在开发新的抗氧化剂和了解其作用机制方面具有生物学相关性(Torres et al., 2014)。

未来方向

The future directions for the research on “(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid” and its derivatives could include further exploration of their biological and pharmacological activities, development of novel coumarin-based anticancer agents, and investigation of their potential applications in bioorganic chemistry, molecular recognition, and materials science .

属性

IUPAC Name |

(2S)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQAKQQRJFWPOR-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。